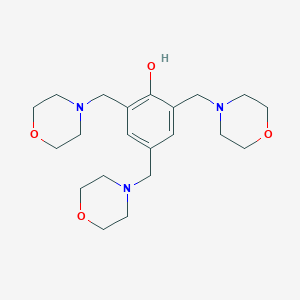
2,4,6-Tris(morpholin-4-ylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(morpholin-4-ylmethyl)phenol, also known as TRMP, is a chemical compound that has been widely used in scientific research. TRMP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various processes in the body.
作用机制
2,4,6-Tris(morpholin-4-ylmethyl)phenol acts as an antagonist of CXCR4 by binding to the receptor and preventing its activation by its natural ligand, CXCL12. This prevents the downstream signaling pathways that are activated by CXCR4, leading to a variety of physiological effects. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been found to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation.
生化和生理效应
2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to have a variety of biochemical and physiological effects. In addition to its role as a CXCR4 antagonist and PKC inhibitor, 2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to inhibit the activity of the enzyme phospholipase C (PLC), which is involved in the production of second messengers in the cell. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides.
实验室实验的优点和局限性
One of the main advantages of 2,4,6-Tris(morpholin-4-ylmethyl)phenol is its potency as a CXCR4 antagonist and PKC inhibitor. This makes it a valuable tool for studying the role of these proteins in various physiological processes. However, one limitation of 2,4,6-Tris(morpholin-4-ylmethyl)phenol is its potential toxicity, which can limit its use in certain experiments. Additionally, 2,4,6-Tris(morpholin-4-ylmethyl)phenol may have off-target effects that can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2,4,6-Tris(morpholin-4-ylmethyl)phenol. One area of interest is the development of more potent and selective CXCR4 antagonists based on the structure of 2,4,6-Tris(morpholin-4-ylmethyl)phenol. Another area of interest is the study of the role of PKC and other signaling proteins in the regulation of insulin secretion and glucose homeostasis. Finally, the potential use of 2,4,6-Tris(morpholin-4-ylmethyl)phenol as a therapeutic agent for the treatment of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, 2,4,6-Tris(morpholin-4-ylmethyl)phenol is a valuable tool for studying various physiological processes in the body. Its potency as a CXCR4 antagonist and PKC inhibitor make it a valuable tool for studying the role of these proteins in various processes. However, its potential toxicity and off-target effects must be taken into consideration when using 2,4,6-Tris(morpholin-4-ylmethyl)phenol in experiments. Further research on 2,4,6-Tris(morpholin-4-ylmethyl)phenol and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.
合成方法
2,4,6-Tris(morpholin-4-ylmethyl)phenol can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-tris(bromomethyl)phenol with morpholine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield 2,4,6-Tris(morpholin-4-ylmethyl)phenol. Another method involves the reaction of 2,4,6-tris(chloromethyl)phenol with morpholine in the presence of a base, followed by treatment with sodium hydroxide to yield 2,4,6-Tris(morpholin-4-ylmethyl)phenol.
科学研究应用
2,4,6-Tris(morpholin-4-ylmethyl)phenol has been used in a variety of scientific research applications. One of its main uses is in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to be a potent antagonist of the GPCR CXCR4, which is involved in a variety of physiological processes, including immune cell trafficking and cancer metastasis. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been used to study the role of GPCRs in the regulation of insulin secretion and glucose homeostasis.
属性
CAS 编号 |
5464-87-9 |
|---|---|
产品名称 |
2,4,6-Tris(morpholin-4-ylmethyl)phenol |
分子式 |
C21H33N3O4 |
分子量 |
391.5 g/mol |
IUPAC 名称 |
2,4,6-tris(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C21H33N3O4/c25-21-19(16-23-3-9-27-10-4-23)13-18(15-22-1-7-26-8-2-22)14-20(21)17-24-5-11-28-12-6-24/h13-14,25H,1-12,15-17H2 |
InChI 键 |
JGTWRXHFXRFYTN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
规范 SMILES |
C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
其他 CAS 编号 |
5464-87-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



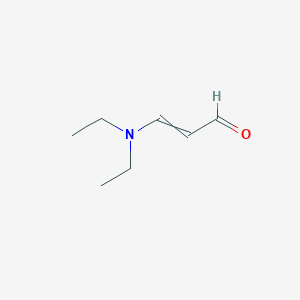
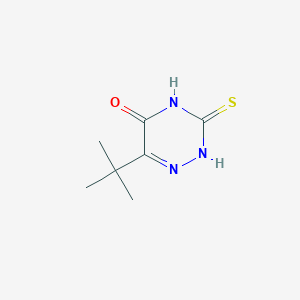
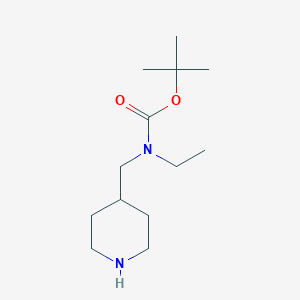
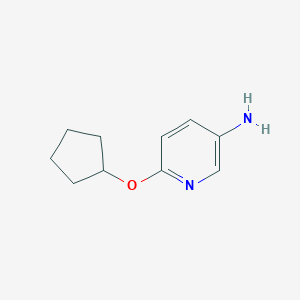
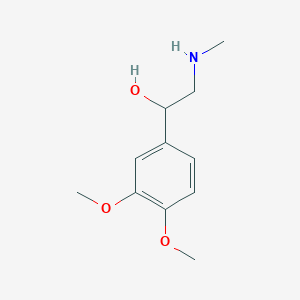
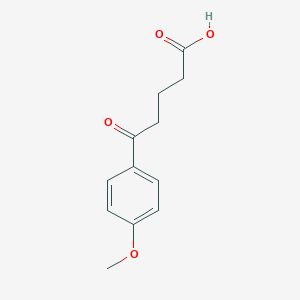
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
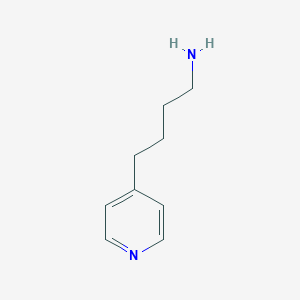
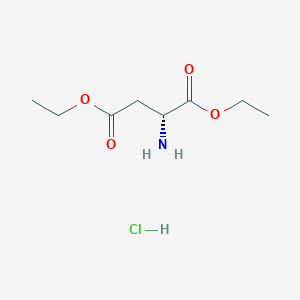
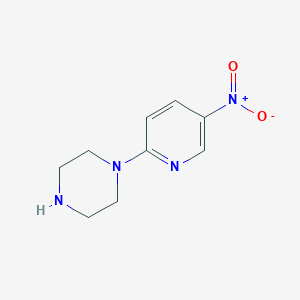
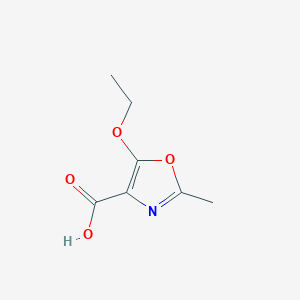
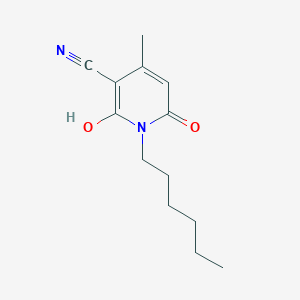
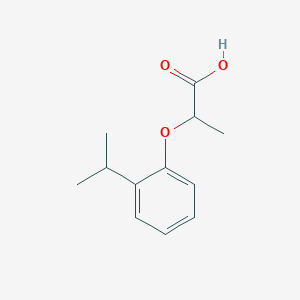
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)